Hydroxyfasudil

Descripción general

Descripción

El hidroxi fasudil es un metabolito de fasudil, un potente inhibidor de la cinasa Rho. El hidroxi fasudil ha mostrado una mejor actividad que el fasudil en la inhibición de la cinasa Rho, lo que lo convierte en un compuesto significativo en la investigación científica .

Métodos De Preparación

El hidroxi fasudil se puede sintetizar mediante varios métodos. Una ruta sintética común implica la hidroxilación de fasudil. El método de preparación de hidroxi fasudil hemihidratado de alta pureza implica verter continuamente 5-isoquinolina . Otro método incluye la preparación de inyección de hidroxi fasudil, que contiene hidroxi fasudil y N-acilmetiltaurato de sodio . Los métodos de producción industrial a menudo implican la precipitación de proteínas como preparación de la muestra seguida de cromatografía de fase inversa acoplada a espectrometría de masas en tándem .

Análisis De Reacciones Químicas

El hidroxi fasudil experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución. El grupo hidroxilo en el hidroxi fasudil se deriva fácilmente mediante esterificación y eterificación . Los reactivos comunes utilizados en estas reacciones incluyen ácidos y bases, que facilitan la hidrólisis de ésteres y éteres. Los principales productos formados a partir de estas reacciones incluyen acetato de hidroxi fasudil, fosfato de hidroxi fasudil y 1-metoxifasudil .

Aplicaciones Científicas De Investigación

El hidroxi fasudil tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza como un inhibidor potente y específico de la cinasa Rho, que regula las funciones celulares fundamentales . En biología, se ha demostrado que el hidroxi fasudil inhibe la hiperconstricción coronaria y la migración de macrófagos . En medicina, se utiliza para el tratamiento del vasoespasmo cerebral, una consecuencia de la hemorragia subaracnoidea . El hidroxi fasudil también ha mostrado beneficios terapéuticos potenciales para diversas enfermedades, incluidas las enfermedades neurodegenerativas como la esclerosis lateral amiotrófica, la enfermedad de Parkinson y la demencia .

Mecanismo De Acción

El hidroxi fasudil ejerce sus efectos al inhibir la cinasa de proteínas asociada a Rho 1 . Esta inhibición conduce a la relajación de las células musculares lisas vasculares, lo que reduce la vasoconstricción y la remodelación vascular . El hidroxi fasudil también aumenta la expresión de la sintasa de óxido nítrico endotelial, lo que mejora la vasodilatación al estabilizar el ARNm de eNOS . Además, reduce la expresión y la actividad de la enzima convertidora de angiotensina, lo que lleva a una disminución de la presión vascular pulmonar .

Comparación Con Compuestos Similares

El hidroxi fasudil es único en comparación con otros compuestos similares debido a su potente e específica inhibición de la cinasa Rho. Los compuestos similares incluyen fasudil, acetato de hidroxi fasudil, fosfato de hidroxi fasudil y 1-metoxifasudil . Si bien el fasudil es el compuesto madre, el hidroxi fasudil exhibe una mejor actividad y una mayor duración de acción . El acetato de hidroxi fasudil y el fosfato de hidroxi fasudil son derivados diseñados para mejorar la estabilidad y la biodisponibilidad .

Actividad Biológica

Hydroxyfasudil, a potent inhibitor of Rho-associated protein kinase (ROCK), has garnered attention for its diverse biological activities and therapeutic potential across various medical conditions. This article synthesizes findings from multiple studies to provide a comprehensive overview of this compound's biological activity, including its pharmacokinetics, mechanisms of action, and clinical implications.

Overview of this compound

This compound is the primary active metabolite of fasudil, a drug initially developed for treating cerebral vasospasm. It exhibits its effects mainly through the inhibition of ROCK1 and ROCK2, which play crucial roles in regulating smooth muscle contraction, cell migration, and cytoskeletal organization . The compound's ability to selectively inhibit these kinases has led to investigations into its potential applications in various pathological conditions.

Pharmacokinetics

A recent Phase I clinical trial assessed the bioavailability of this compound administered orally versus intravenously. The study found that oral administration resulted in approximately 69% bioavailability compared to intravenous delivery. The maximum concentration of this compound in blood was similar for both routes, indicating effective absorption through the gastrointestinal tract .

| Administration Route | Max Concentration (µg/L) | Bioavailability (%) |

|---|---|---|

| Oral | 111.6 | 69 |

| Intravenous | 108.4 | 100 |

This compound exerts its biological effects primarily through ROCK inhibition, which has been linked to various therapeutic outcomes:

- Neuroprotection : In studies involving pediatric patients, this compound demonstrated protective effects against propofol-induced neurotoxicity. It reduced apoptosis in hippocampal neurons by modulating the expression of pro-apoptotic and anti-apoptotic proteins, thus improving cognitive function in animal models .

- Renal Protection : this compound has shown promise in improving kidney function in models of acute renal ischemia-reperfusion injury (IRI). It significantly reduced renal inflammation and endothelial leakage while enhancing renal function metrics such as creatinine clearance .

- Cardiovascular Effects : The compound has been noted for its antianginal effects, particularly in the context of ischemic heart disease. By inhibiting ROCK activity, this compound can alleviate vascular smooth muscle contraction and improve blood flow .

Clinical Applications and Case Studies

Several studies highlight the potential clinical applications of this compound:

- Neurodegenerative Diseases : Given its neuroprotective properties, this compound is being explored for treating neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Parkinson’s disease. Its ability to modulate neuronal apoptosis presents a promising avenue for therapeutic intervention .

- Pulmonary Hypertension : this compound's selective action under hypoxic conditions makes it a candidate for treating diseases characterized by hypoxia-induced cellular proliferation, such as pulmonary arterial hypertension .

- Cancer Therapy : Emerging research suggests that this compound may enhance the efficacy of certain chemotherapeutic agents by targeting the Rho/ROCK pathway, which is often dysregulated in cancer cells .

Propiedades

IUPAC Name |

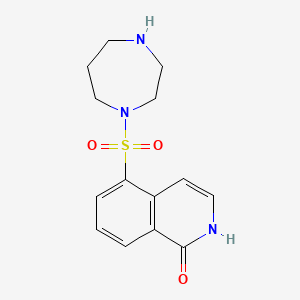

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAVGJDAFCZAWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147222 | |

| Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-72-6 | |

| Record name | Hydroxyfasudil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | HA 1100 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105628726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyfasudil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04707 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-(1-Hydroxy-5-isoquinolinesulfonyl)homopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYFASUDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EYH4AU7P63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hydroxyfasudil interact with ROCK and what are the downstream effects of this interaction?

A1: this compound acts as an ATP-competitive inhibitor of ROCK, primarily targeting the isoforms ROCK1 and ROCK2. [] By inhibiting ROCK, this compound prevents the phosphorylation of several downstream targets, including the myosin-binding subunit of myosin light chain phosphatase (MYPT1). [, , , , ] This inhibition of MYPT1 phosphorylation leads to increased myosin light chain phosphatase (MLCP) activity, promoting smooth muscle relaxation and vasodilation. [, , , , ] Additionally, this compound has been shown to increase endothelial nitric oxide synthase (eNOS) expression and activity, further contributing to its vasodilatory and protective effects in various disease models. [, , ]

Q2: Does this compound demonstrate selectivity for specific ROCK isoforms?

A2: Yes, this compound exhibits a preference for inhibiting ROCK1 and ROCK2 compared to other kinases. [] While it can inhibit Rho-kinase α and β with high potency (97.6% and 97.7% inhibition at 10 μM), it does not significantly inhibit other protein kinases at the same concentration. []

Q3: What is the role of Rho-kinase in regulating vascular tone, and how does this compound interfere with this process?

A3: Rho-kinase plays a crucial role in regulating vascular tone by modulating the sensitivity of smooth muscle contractile proteins to calcium. [, ] It achieves this by phosphorylating MYPT1, which inhibits MLCP, leading to increased myosin light chain (MLC) phosphorylation and smooth muscle contraction. [, ] this compound, by inhibiting ROCK, effectively shifts this balance towards relaxation by preventing MYPT1 phosphorylation, ultimately leading to vasodilation. [, , , ]

Q4: Can you elaborate on the relationship between this compound, eNOS, and its implications for vascular health?

A4: Studies have shown that this compound can upregulate eNOS expression and activity, leading to increased nitric oxide (NO) production. [, , ] NO is a potent vasodilator and plays a crucial role in maintaining vascular health. [, , ] By enhancing eNOS activity, this compound contributes to its vasoprotective effects in conditions like ischemia-reperfusion injury and pulmonary hypertension. [, ]

Q5: What is the molecular formula and molecular weight of this compound?

A5: The molecular formula of this compound is C16H21N3O4S. Its molecular weight is 347.42 g/mol.

Q6: Is there any information available regarding the spectroscopic data of this compound?

A6: While the provided research papers primarily focus on the pharmacological aspects of this compound, detailed spectroscopic data (e.g., NMR, IR) is not explicitly presented.

A6: The provided research articles primarily focus on the pharmacological and therapeutic potential of this compound. They do not delve into details regarding the aforementioned aspects.

Q7: How is this compound metabolized in the body?

A7: this compound is an active metabolite of fasudil, primarily metabolized by the enzyme aldehyde oxidase (AO). [] There are species differences in the metabolism of fasudil to this compound, with significant differences observed between rats, humans, and dogs. []

Q8: Are there any sex differences in the pharmacokinetics of this compound?

A8: Studies in rats indicate that the AO activity responsible for converting fasudil to this compound is gender-dependent, suggesting potential sex differences in the pharmacokinetics of this compound. []

Q9: What preclinical models have been used to investigate the therapeutic potential of this compound?

A9: Several animal models have been employed to investigate the effects of this compound, including models of subarachnoid hemorrhage, cerebral ischemia, cystitis, pulmonary hypertension, coronary vasospasm, and cardiac allograft vasculopathy. [, , , , , , ] These studies have provided valuable insights into its potential therapeutic applications.

Q10: What are the main findings from preclinical studies on the therapeutic efficacy of this compound?

A10: Preclinical studies have demonstrated the efficacy of this compound in reducing cerebral vasospasm, improving bladder function, alleviating pulmonary hypertension, protecting against ischemia-reperfusion injury, suppressing cardiac allograft vasculopathy, and reducing cognitive impairments. [, , , , , ] These findings highlight its therapeutic potential in various disease states.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.